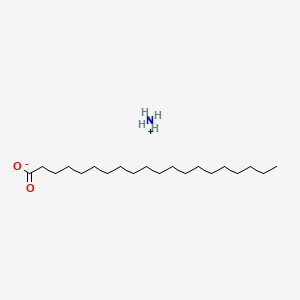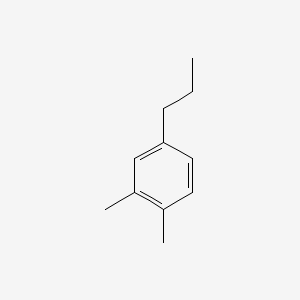
1,2-Dimethyl-4-propylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-4-propylbenzene is an organic compound with the molecular formula C₁₁H₁₆. It is a derivative of benzene, characterized by the presence of two methyl groups and one propyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dimethyl-4-propylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the Friedel-Crafts alkylation of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
Step 1: Formation of the electrophile (propyl cation) by reacting propyl chloride with aluminum chloride.
Step 2: The electrophile attacks the benzene ring, forming a sigma complex.
Step 3: Deprotonation of the sigma complex to restore aromaticity, yielding 1-propylbenzene.
Industrial Production Methods: Industrial production of this compound typically involves similar Friedel-Crafts alkylation processes, optimized for large-scale synthesis. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dimethyl-4-propylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alkanes using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Corresponding alkanes.
Substitution: Nitro, sulfonic, or halogenated derivatives.
Scientific Research Applications
1,2-Dimethyl-4-propylbenzene has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of electrophilic aromatic substitution reactions.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a reference compound in pharmacological studies.
Mechanism of Action
The mechanism of action of 1,2-dimethyl-4-propylbenzene in chemical reactions involves the formation of reactive intermediates, such as carbocations, during electrophilic aromatic substitution. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used. For example, in nitration reactions, the nitronium ion (NO₂⁺) acts as the electrophile, attacking the benzene ring to form a sigma complex, which then undergoes deprotonation to yield the nitro derivative .
Comparison with Similar Compounds
1,2-Dimethylbenzene (o-xylene): Similar structure but lacks the propyl group.
1,4-Dimethyl-2-propylbenzene: Similar structure but with different positions of the methyl and propyl groups.
1,2,4-Trimethylbenzene: Similar structure but with an additional methyl group instead of the propyl group.
Uniqueness: 1,2-Dimethyl-4-propylbenzene is unique due to the specific arrangement of its substituents, which influences its chemical reactivity and physical properties. The presence of both methyl and propyl groups on the benzene ring provides distinct steric and electronic effects, making it a valuable compound for studying structure-activity relationships in aromatic compounds .
Properties
CAS No. |
61827-85-8 |
|---|---|
Molecular Formula |
C11H16 |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
1,2-dimethyl-4-propylbenzene |
InChI |
InChI=1S/C11H16/c1-4-5-11-7-6-9(2)10(3)8-11/h6-8H,4-5H2,1-3H3 |
InChI Key |
FZJVYOOQGFZCSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



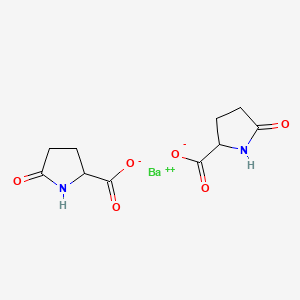
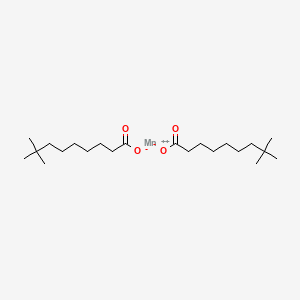
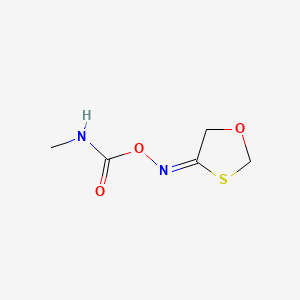
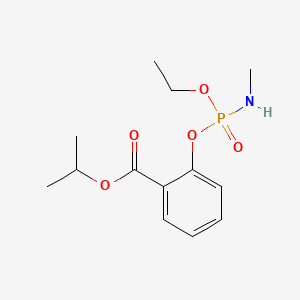

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-7-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]heptanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12646820.png)


